N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-7-5-14(12-16(17)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-18-19(13-15)28-11-10-27-18/h5-8,12-13,21H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBYEFYACFEJBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 2,3-Dihydrobenzo[b]Dioxine
The dihydrobenzo[b]dioxine scaffold is subjected to chlorosulfonation using chlorosulfonic acid (ClSO₃H) under controlled conditions.
Reaction Conditions
- Solvent: Dichloromethane (DCM) at 0–5°C
- Reagents: 1.2 equiv. ClSO₃H added dropwise
- Reaction Time: 4–6 hours
- Workup: Quenching with ice-water, extraction with DCM, and drying over Na₂SO₄
Purification
The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding a white crystalline solid.
Synthesis of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline
Formation of the 2-Oxopiperidinyl Moiety
2-Oxopiperidine is synthesized via cyclization of δ-aminovaleric acid under acidic conditions.
Reaction Conditions
- Catalyst: Concentrated HCl (2.0 equiv.)
- Temperature: Reflux at 110°C for 8 hours
- Workup: Neutralization with NaOH, extraction with ethyl acetate
Introduction of the Methoxy Group
4-Hydroxy-3-nitroaniline is methylated using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Reaction Conditions
- Solvent: Dimethylformamide (DMF)
- Base: 2.5 equiv. K₂CO₃
- Temperature: 60°C for 6 hours
- Workup: Filtration and solvent evaporation
Reduction of Nitro to Amine
The nitro group is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.
Reaction Conditions
- Solvent: Ethanol
- Pressure: 1 atm H₂
- Time: 12 hours
- Workup: Filtration and solvent removal
Coupling of Intermediates to Form the Sulfonamide
Sulfonamide Bond Formation
The sulfonyl chloride is reacted with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in the presence of a base.
Reaction Conditions
- Solvent: Pyridine or DCM
- Base: Triethylamine (TEA, 2.0 equiv.)
- Temperature: Room temperature (25°C) for 12 hours
- Workup: Extraction with DCM, washing with HCl (1M), and drying
Purification
The product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:1) followed by recrystallization from methanol.
Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
Table 2: Optimization of Coupling Reaction
| Parameter | Condition Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | Pyridine | 68 |
| Base | TEA, NaOH, NaHCO₃ | TEA | 68 |
| Temperature (°C) | 0–50 | 25 | 68 |
| Time (hours) | 6–24 | 12 | 68 |
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Comparison with Similar Compounds
Structural Features and Substituents
Key Differentiators
- Oxopiperidine vs. Piperazine () : The oxopiperidine in the target compound provides a rigid, hydrogen-bonding motif compared to the flexible, basic piperazine, altering target engagement.
- Sulfonamide vs. Carboxamide () : Sulfonamide’s stronger acidity and hydrogen-bonding capacity may improve target affinity over carboxamide.
- Spirocyclic vs. Linear () : Spiro-annulated derivatives (e.g., 5f) offer steric constraints that could reduce off-target effects.
Biological Activity
N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a methoxy group, an oxopiperidine ring, and a sulfonamide moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 352 Da.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3 |
| Molecular Weight | 352 Da |
| LogP | 3.11 |
| Polar Surface Area (Å) | 59 |
| Hydrogen Bond Acceptors Count | 3 |
| Hydrogen Bond Donors Count | 1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxopiperidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Methoxy Group : Methylation reactions using reagents such as methyl iodide.
- Formation of the Sulfonamide Moiety : Acylation reactions with sulfonyl chlorides.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties . For instance, studies have shown that derivatives containing the oxopiperidine structure demonstrate effective antibacterial activity against various strains including Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. For example:
- Compounds derived from oxadiazole structures have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Some derivatives exhibited IC50 values significantly lower than standard treatments like 5-Fluorouracil .
| Compound | Cell Line | IC50 Value (µM) | Comparison Drug |
|---|---|---|---|
| Compound 3a | MCF-7 | 24.74 | 5-Fluorouracil |
| Compound 13 | MCF-7 | 5.12 | Tamoxifen |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Modulation : Interference with cell cycle progression in cancer cells.
Case Studies
A comprehensive study conducted by Alam et al. synthesized various derivatives containing the oxopiperidine moiety and evaluated their biological activities. The results indicated several compounds with significant anticancer activity and low toxicity profiles compared to established chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
